Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 864916-99-4
Cat. No.: VC6162271
Molecular Formula: C18H22N4O3S2
Molecular Weight: 406.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864916-99-4 |
|---|---|
| Molecular Formula | C18H22N4O3S2 |
| Molecular Weight | 406.52 |
| IUPAC Name | ethyl 4-[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-26-17-19-16(20-27-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
| Standard InChI Key | LCRVLZCTNPKQAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture
The compound features a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a thioacetyl-linked 3-(p-tolyl)-1,2,4-thiadiazole moiety. The thiadiazole ring (a five-membered heterocycle with two nitrogen and one sulfur atom) contributes to π-π stacking interactions, while the p-tolyl group enhances lipophilicity, facilitating membrane penetration .
Table 1: Key Structural Features
| Component | Role in Bioactivity |
|---|---|
| Piperazine core | Enhances solubility and H-bonding |
| Ethyl carboxylate | Modulates electronic distribution |
| Thiadiazole-thioacetyl | Enables redox interactions |
| p-Tolyl substituent | Improves pharmacokinetic properties |
The crystal structure (predicted via PubChem data ) suggests a planar thiadiazole system conjugated with the acetyl spacer, creating an extended electron-deficient region critical for target engagement.
Physicochemical Profile
Experimental and computational data indicate:
-
LogP: 3.2 ± 0.3 (moderate lipophilicity)
-
Solubility: 12 µg/mL in water at 25°C, improving to 1.2 mg/mL in DMSO
-
Thermal stability: Decomposes at 218°C without melting
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves three key stages (Figure 1):
Stage 1: Thiadiazole Ring Formation
p-Tolyl isothiocyanate reacts with thiosemicarbazide in ethanol under reflux to yield 5-amino-3-(p-tolyl)-1,2,4-thiadiazole . Critical parameters:
-
Temperature: 78°C
-
Catalyst: Triethylamine (2 eq)
-
Yield: 68%
Stage 2: Thioacetylation
The thiadiazole intermediate undergoes nucleophilic substitution with chloroacetyl chloride in dichloromethane, producing 2-chloro-1-(3-(p-tolyl)-1,2,4-thiadiazol-5-yl)ethan-1-one . Key conditions:
-
Reaction time: 6 hr
-
Solvent: Anhydrous DCM
-
Yield: 82%
Stage 3: Piperazine Conjugation
Ethyl piperazine-1-carboxylate reacts with the thioacetyl chloride derivative in acetone with K₂CO₃ as base :
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
-
Final yield: 57%
Biological Activities and Mechanisms
Neuroprotective Effects
In H₂O₂-induced oxidative stress models using PC12 cells, the compound demonstrated 72% cell viability at 10 µM, comparable to riluzole (78%) . Proposed mechanisms:
-
Scavenging hydroxyl radicals () via thiadiazole sulfur atoms
-
Upregulating glutathione peroxidase activity by 2.3-fold
Antimicrobial Action
Against methicillin-resistant Staphylococcus aureus (MRSA):
| Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| MRSA ATCC 43300 | 8 | Enoyl-ACP reductase inhibition |
| Escherichia coli O157 | 32 | DNA gyrase binding (ΔG = -9.4 kcal/mol) |
Molecular docking reveals strong interactions with S. aureus FabI (PDB: 3GR6) via hydrogen bonds with Asn260 and hydrophobic contacts with the p-tolyl group .
Metabolic Enzyme Modulation
Preliminary data suggest inhibitory activity against:
-
α-Glucosidase: IC₅₀ = 23.4 µM (acarbose: 32.1 µM)
-
Lipase: 41% inhibition at 50 µM
Pharmacokinetic and Toxicological Profile
ADME Properties
-
Absorption: Caco-2 permeability = 6.7 × 10⁻⁶ cm/s (high)
-
Metabolism: Hepatic CYP3A4-mediated oxidation to piperazine-1-carboxylic acid (detected via LC-MS)
-
Excretion: 78% fecal, 22% renal (rat models)
Toxicity Data
| Model | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Zebrafish embryo | 120 | Tail curvature at 50 µM |
| Wistar rat (oral) | >2000 | Mild hepatocyte vacuolation |
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison
| Compound (Modification) | Neuroprotection EC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| Parent compound | 10.4 | 8 (MRSA) |
| m-Tolyl analog | 18.7 | 16 |
| 4-Nitrophenyl derivative | 14.1 | 4 |
| Piperazine-free variant | >100 | 64 |
The p-tolyl group enhances blood-brain barrier penetration (logBB = -0.7 vs. -1.2 for m-tolyl) , while nitro substituents improve antibacterial potency at the cost of increased cytotoxicity.
Challenges and Future Directions
Therapeutic Opportunities
-
Combination therapy: Synergy observed with ciprofloxacin (FIC = 0.3 against P. aeruginosa)
-
Prodrug development: Esterase-sensitive prodrugs to improve aqueous solubility
-
Targeted delivery: Nanoparticle encapsulation (PLGA carriers show 92% encapsulation efficiency)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume